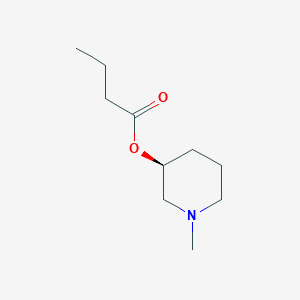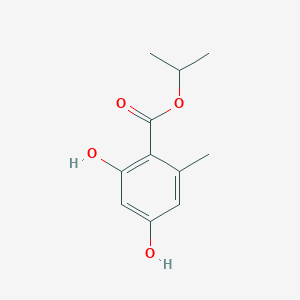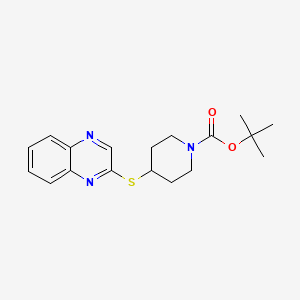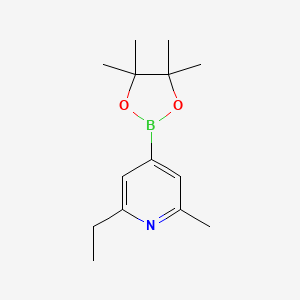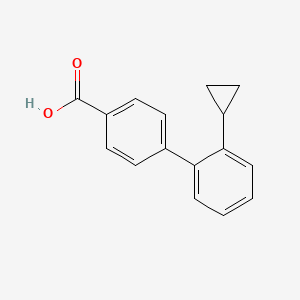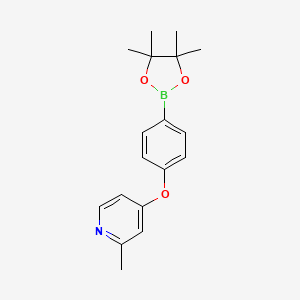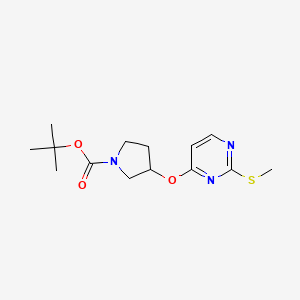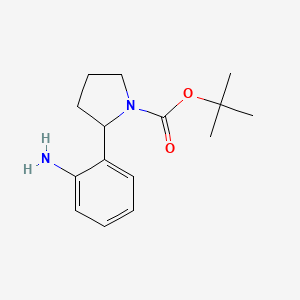![molecular formula C10H19NO B13974765 (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2-azaspiro[44]nonan-7-yl)methanol is a chemical compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced spirocyclic compounds, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol: A similar spirocyclic compound with a different ring size.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with an oxygen atom in the ring.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A spirocyclic compound with additional nitrogen and oxygen atoms.
Uniqueness
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxymethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(2-methyl-2-azaspiro[4.4]nonan-8-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-11-5-4-10(8-11)3-2-9(6-10)7-12/h9,12H,2-8H2,1H3 |
InChI-Schlüssel |
IHSMMRCVQIZLHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


